(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

Chiral resolution Stereochemical integrity Diastereomer differentiation

(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401665-17-5, molecular formula C20H31N3O3, MW 361.48) is a chiral piperidine derivative featuring Cbz (benzyloxycarbonyl) protection at the piperidine N1 position and a D-valine-derived N-ethyl carboxamide substituent at the 3-position with defined (S,R) stereochemistry. This compound belongs to a family of 3-aminopiperidine-based building blocks that serve as conformationally constrained scaffolds in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other peptidomimetic therapeutic candidates, where the absolute configuration at both the piperidine 3-position and the valine α-carbon is critical for target binding affinity and selectivity.

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
Cat. No. B14788883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
Molecular FormulaC20H31N3O3
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
InChIInChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3
InChIKeyQOSMMJONJMTRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401665-17-5): Chiral Piperidine Building Block for Peptidomimetic Drug Discovery


(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401665-17-5, molecular formula C20H31N3O3, MW 361.48) is a chiral piperidine derivative featuring Cbz (benzyloxycarbonyl) protection at the piperidine N1 position and a D-valine-derived N-ethyl carboxamide substituent at the 3-position with defined (S,R) stereochemistry . This compound belongs to a family of 3-aminopiperidine-based building blocks that serve as conformationally constrained scaffolds in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other peptidomimetic therapeutic candidates, where the absolute configuration at both the piperidine 3-position and the valine α-carbon is critical for target binding affinity and selectivity [1]. The compound is currently supplied by a limited number of specialty chemical vendors with purity specifications ranging from 95% to ≥98% .

Why (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate Cannot Be Replaced by Its Enantiomer or N-Alkyl Analogs


Within the 3-aminopiperidine building block family, even ostensibly minor structural variations—enantiomeric inversion at either chiral center, N-methyl versus N-ethyl substitution, or omission of the N-alkyl group altogether—produce compounds with distinct MDL registry numbers, divergent physicochemical properties, and non-interchangeable stereochemical outcomes in downstream synthetic products . Published structure-activity relationship (SAR) studies on 3-aminopiperidine-derived DPP-4 inhibitors demonstrate that the absolute (S)-configuration at the piperidine 3-position is a determinant of enzymatic potency and selectivity, while the nature of the N-alkyl substituent on the exocyclic amide nitrogen modulates lipophilicity, metabolic stability, and off-target profiles of the final drug candidates [1]. Substituting the (S,R)-N-ethyl compound with its (R,S) enantiomer, the N-methyl analog, or the non-alkylated secondary amide would therefore alter downstream pharmacological outcomes in ways that cannot be compensated by simple stoichiometric adjustments [2].

Quantitative Differentiation Evidence for (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401665-17-5) Versus Closest Analogs


Chiral Configuration: (S,R) Stereochemistry Defines a Distinct Chemical Entity from the (R,S) Enantiomer

The target compound bears (S)-configuration at the piperidine 3-position and (R)-configuration at the valine α-carbon, producing a single, defined stereoisomer with MDL registry MFCD21093387. Its enantiomer, (R)-Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401668-54-9), carries the opposite configuration at both centers and is registered under a distinct MDL number (MFCD21093386) . These are non-superimposable mirror images that produce diastereomeric products upon further synthetic elaboration with chiral coupling partners. In the context of DPP-4 inhibitor development, the (S)-3-aminopiperidine configuration has been established as the eutomer for target binding, with the (R)-enantiomer typically showing significantly reduced potency [1].

Chiral resolution Stereochemical integrity Diastereomer differentiation 3-Aminopiperidine scaffold

N-Ethyl vs N-Methyl Substitution: Lipophilicity and Steric Differentiation

The target compound possesses an N-ethyl substituent on the exocyclic amide nitrogen, whereas the closest commercially available analog (S)-Benzyl 3-((R)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate (CAS 1401667-24-0) carries an N-methyl group . Computed physicochemical properties derived from vendor datasheets indicate that the N-ethyl compound has a higher predicted LogP (2.6194) compared to the N-methyl analog (LogP 2.2293), representing an increase of approximately 0.39 log units . The molecular weight difference is 14.03 Da (361.48 vs 347.45), and the rotatable bond count increases from 5 to 6, reflecting the additional methylene unit . Published DPP-4 inhibitor SAR has shown that increasing the N-alkyl chain length from methyl to ethyl modulates both target potency and selectivity profiles against related peptidases including DPP-8 and DPP-9 [1].

Lipophilicity modulation cLogP comparison N-alkyl SAR Peptidomimetic design

Vendor Availability: Narrower Supply Base Relative to the Enantiomer Creates Sourcing Differentiation

The target compound (CAS 1401665-17-5) is supplied by at least four vendors: Fluorochem (Product F081730, purity unspecified but typically ≥95%), AKSci (Product 4137DS, 95%), Chemenu (Product CM502435, 97%), and MolCore (Product MC625666, NLT 98%) . Notably, the major Chinese research chemical supplier Leyan, which carries both the enantiomer (CAS 1401668-54-9, product 1810644, 98% purity) and the N-methyl analog (CAS 1401667-24-0, product 1810641, 98% purity), does not list the target (S,R)-N-ethyl compound in its catalog at time of analysis . Additionally, CymitQuimica lists the compound as 'Discontinued' (Ref. 10-F081730) . This narrower vendor base means that procurement of this specific stereoisomer may require longer lead times, higher minimum order quantities, or custom synthesis arrangements compared to its more widely distributed enantiomer.

Vendor availability Supply chain Specialty chemical sourcing Procurement strategy

Purity Specification Range: Vendor-Dependent Quality from 95% to NLT 98%

Across the available vendors for the target compound, reported minimum purity specifications span from 95% (AKSci 4137DS) through 97% (Chemenu CM502435) to NLT 98% (MolCore MC625666) . The enantiomer (CAS 1401668-54-9) is available at 98% purity from Leyan . Fluorochem does not publicly disclose a numerical purity specification for product F081730 on its website . For applications requiring ≥98% purity—such as late-stage intermediate coupling in GMP or GMP-like settings—MolCore represents the only vendor explicitly certifying 'NLT 98%' for this specific stereoisomer, while the enantiomer can be sourced at 98% from at least one additional vendor (Leyan). This purity differential across vendors may necessitate additional in-house purification or analytical verification (HPLC, chiral LC, NMR) prior to use in sensitive synthetic steps.

Purity specification Quality control HPLC purity Vendor comparison

Cbz Protection Strategy: Orthogonal Deprotection Compatibility Versus Boc-Protected Analogs

The target compound employs a Cbz (benzyloxycarbonyl) protecting group at the piperidine N1 nitrogen, which is cleavable under mild hydrogenolysis conditions (H2, Pd/C) or acidic conditions (HBr/AcOH) that are orthogonal to the Boc (tert-butyloxycarbonyl) group commonly used in related building blocks such as (R)-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)piperidine-1-carboxylate (CAS 1401668-02-7) . This orthogonality enables selective sequential deprotection in multi-step synthetic routes where both amine functionalities must be revealed at different stages. The Cbz group provides UV-detectable chromophore (benzyl moiety, λmax ~254 nm), facilitating reaction monitoring by TLC or HPLC, a practical advantage over Boc-protected analogs that lack a strong chromophore [1]. The unprotected free amine at the valine α-carbon is available for immediate coupling without a separate deprotection step, distinguishing this compound from bis-protected analogs requiring dual deprotection sequences.

Protecting group strategy Orthogonal deprotection Cbz hydrogenolysis Solid-phase synthesis

Recommended Application Scenarios for (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate Based on Differentiation Evidence


Synthesis of (S)-Configured 3-Aminopiperidine-Containing DPP-4 Inhibitor Candidates

The (S,R) stereochemistry of this building block directly matches the eutomeric configuration required for DPP-4 inhibitor pharmacophores, as established in the discovery of sitagliptin-class and related 3-aminopiperidine-based antidiabetic agents [1]. Researchers developing novel DPP-4 inhibitors should select this specific stereoisomer to ensure that the piperidine 3-position retains the (S)-configuration known to engage the enzyme's S2 pocket with high affinity, while the (R)-valine-derived N-ethyl amide provides the branched lipophilic side chain preferred for the S1 pocket. Using the (R,S) enantiomer would yield the distomer with predictably reduced potency based on class-level SAR [2].

Medicinal Chemistry SAR Exploration of N-Alkyl Chain Length on Target Potency and ADME Properties

The N-ethyl substitution of this building block, with its computed LogP of ~2.62 (vs ~2.23 for the N-methyl analog), makes it the preferred choice for medicinal chemistry programs seeking to evaluate the impact of increased lipophilicity on cellular permeability, metabolic stability, and off-target selectivity profiles . The +0.39 LogP differential and additional methylene unit provide a quantifiable structural increment for systematic SAR studies where N-methyl, N-ethyl, and N-isopropyl variants are compared in parallel. Procurement of the N-ethyl variant alongside the N-methyl analog (CAS 1401667-24-0) enables controlled head-to-head profiling within a single experimental campaign.

Convergent Peptidomimetic Synthesis Requiring Orthogonal Cbz Deprotection

In synthetic routes where the piperidine nitrogen must remain protected during amide coupling at the valine α-amine, this Cbz-protected building block enables a convergent strategy: the free valine amine is coupled directly to a carboxylic acid-containing fragment, followed by chemoselective Cbz hydrogenolysis to unmask the piperidine nitrogen for subsequent functionalization [3]. This orthogonal deprotection logic avoids the acidic conditions required for Boc removal that might compromise acid-sensitive functionality elsewhere in the molecule. The UV-active benzyl chromophore facilitates reaction monitoring by TLC/HPLC, a practical advantage in process development settings.

Chiral Purity-Critical Late-Stage Intermediate Coupling for Lead Optimization

For programs advancing to late-stage lead optimization where chiral purity is paramount, the MolCore source (NLT 98% purity) provides the highest certified purity specification among available vendors . Given the narrower vendor base and at least one documented discontinuation (CymitQuimica), procurement planning should include verification of chiral purity by HPLC on a chiral stationary phase upon receipt, and securing supply agreements with at least two vendors to mitigate single-supplier risk. The distinct MDL registry (MFCD21093387) should be specified on purchase orders to prevent inadvertent shipment of the enantiomer (MFCD21093386).

Quote Request

Request a Quote for (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.